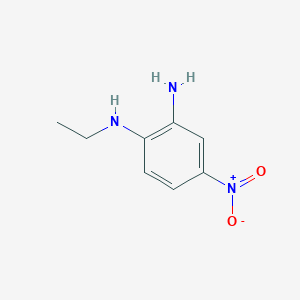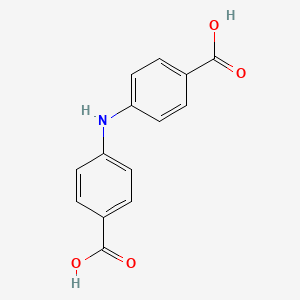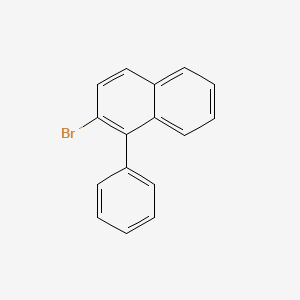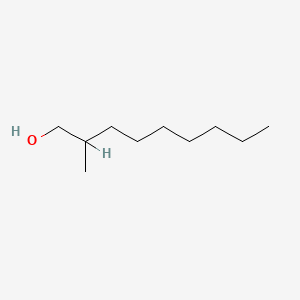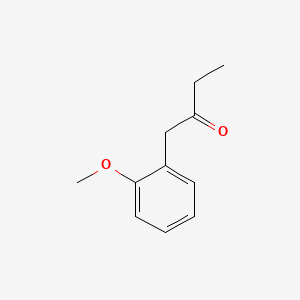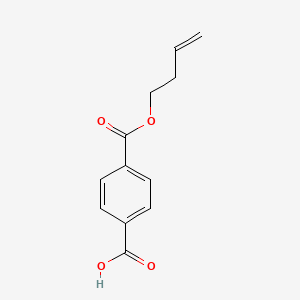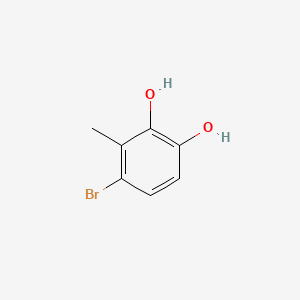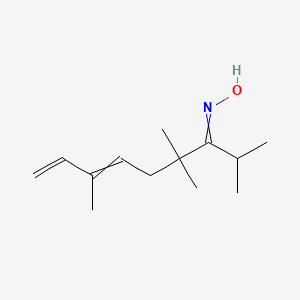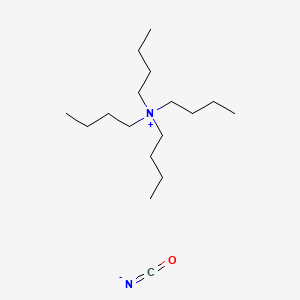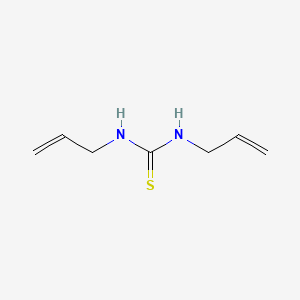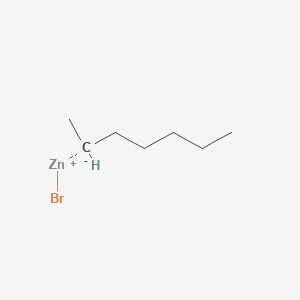
2-Heptylzinc bromide
Vue d'ensemble
Description
2-Heptylzinc bromide is a chemical compound with the molecular formula C7H15BrZn . It is also known as Heptylzinc bromide or Heptylzinc dibromide.
Physical And Chemical Properties Analysis
2-Heptylzinc bromide is a white, crystalline solid. It has a molar mass of 244.48 g/mol and a density of 0.965 g/mL at 25°C . The boiling point is 65°C, and the flash point is -17°C .
Applications De Recherche Scientifique
Synthetic Applications of Organozinc Compounds
Organozinc reagents, such as 2-Heptylzinc bromide, play a crucial role in the synthesis of complex molecules. For instance, Cobalt(II) bromide has been utilized to catalyze the arylzincation of alkynes, demonstrating the wide applicability of organozinc reagents in creating functionalized styrene derivatives through the efficient and stereoselective synthesis of compounds like synthetic estrogens (K. Murakami, H. Yorimitsu, K. Oshima, 2009).
Role in Cross-Coupling Reactions
Cross-coupling reactions are fundamental processes in organic synthesis, and organozinc compounds are valuable participants in these reactions. For example, the preparation of 2-pyridyl and 3-pyridylzinc bromides has been streamlined using Rieke zinc, enabling the synthesis of various cross-coupling products in moderate to good yields (Seung‐Hoi Kim, R. Rieke, 2010). Such methodologies highlight the importance of organozinc reagents in facilitating the construction of complex molecular architectures.
Contribution to Catalysis
Organozinc compounds are also key in catalysis, offering paths to efficient reaction mechanisms. The Palladium-Tetraphosphine system, for example, has been shown to be a highly active catalyst for the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives, showcasing high turnover numbers and good yields, which underscores the catalytic potential of organozinc reagents in synthetic chemistry (Isabelle Kondolff, H. Doucet, M. Santelli, 2006).
Green Chemistry and Solvent-Free Conditions
In the context of sustainable chemistry, some organozinc compounds have been utilized under solvent-free conditions, offering a greener alternative to traditional reactions that require hazardous solvents. The synthesis and application of a new recyclable ditribromide reagent for efficient bromination under such conditions demonstrate the environmental benefits of adopting organozinc reagents in chemical processes (Veerababurao Kavala, Sarala Naik, B. Patel, 2005).
Safety and Hazards
2-Heptylzinc bromide is sensitive to air and moisture. It is classified as highly flammable and may form explosive peroxides . It is harmful by inhalation, in contact with skin, and if swallowed. It is also irritating to eyes, respiratory system, and skin . Safety measures include keeping away from sources of ignition, taking precautionary measures against static discharges, and wearing suitable protective clothing and gloves .
Mécanisme D'action
Target of Action
2-Heptylzinc bromide is an organic zinc compound . It is mainly used as a reagent in organic synthesis . The primary targets of 2-Heptylzinc bromide are activated haloalkenes and aryl radical substitution reactions . These targets play a crucial role in various chemical reactions, particularly in the synthesis of organic zinc reagents and as a precursor for reducing agents and catalysts in organic synthesis .
Mode of Action
The mode of action of 2-Heptylzinc bromide involves its interaction with its targets, leading to a series of chemical reactions. When 2-Heptylzinc bromide encounters activated haloalkenes or aryl radicals, it reacts with them, leading to the substitution of the halogen atom or the aryl radical with the heptyl group . This results in the formation of new organic compounds.
Biochemical Pathways
It is known to be involved in the synthesis of organic zinc reagents and as a precursor for reducing agents and catalysts in organic synthesis . These processes can have downstream effects on various biochemical pathways, depending on the specific reactions being catalyzed.
Pharmacokinetics
As a reagent used in laboratory settings, it is typically handled with care to prevent contact with moisture and air . Its bioavailability would depend on the specific conditions under which it is used, including the solvent, temperature, and other factors.
Result of Action
The result of the action of 2-Heptylzinc bromide is the formation of new organic compounds through the substitution of halogen atoms or aryl radicals with the heptyl group . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants involved.
Action Environment
The action of 2-Heptylzinc bromide is influenced by various environmental factors. It decomposes slowly in air and is easily soluble in organic solvents such as ethanol and ether . It needs to be stored in a dark, ventilated, and dry place . Care should be taken to avoid contact with water, oxygen, and other acidic substances to prevent the production of toxic gases or explosions . These factors can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
bromozinc(1+);heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h3H,4-7H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTQMHWHOWCORC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH-]C.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




